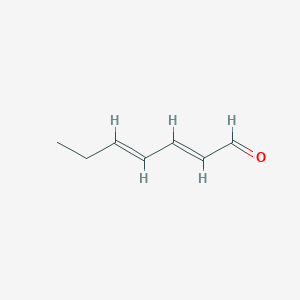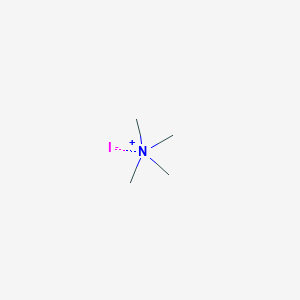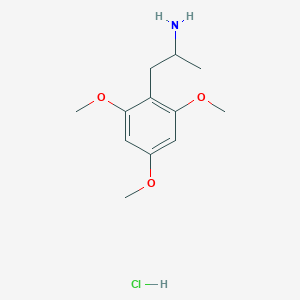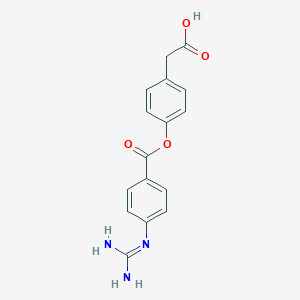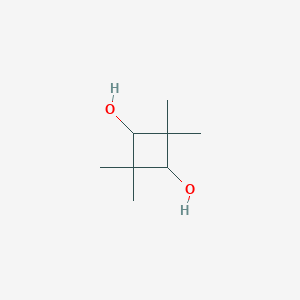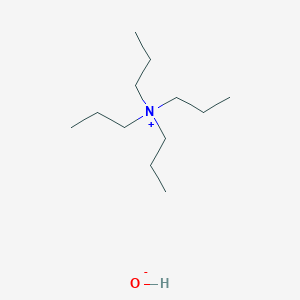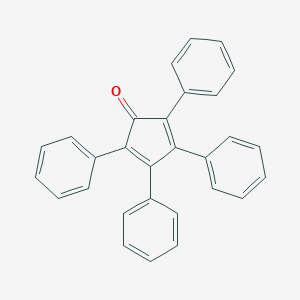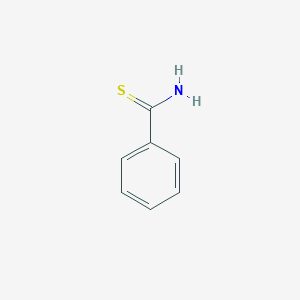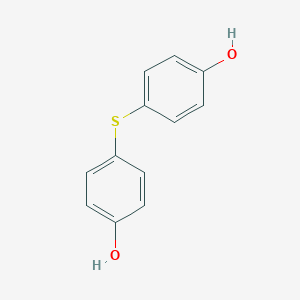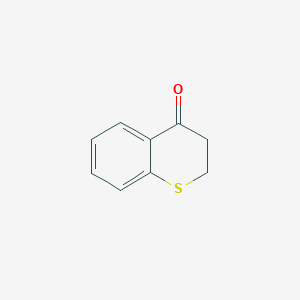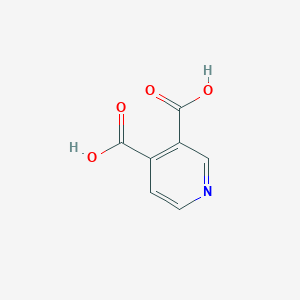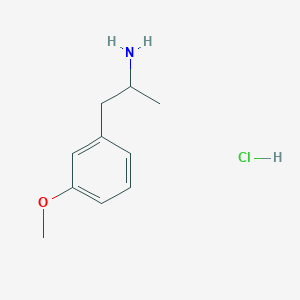
1-(3-メトキシフェニル)プロパン-2-アミン塩酸塩
説明
3-メトキシアメフェタミン (塩酸塩) は、中枢神経興奮剤として作用するアンフェタミン誘導体です。 セロトニン、ドーパミン、ノルエピネフリンの放出を促進することが知られており、科学研究と違法薬物市場の両方で注目されています . MDMA の代替薬としてデザイナードラッグとして登場していますが、それほど一般的ではありません .
2. 製法
合成経路と反応条件: 3-メトキシアメフェタミン (塩酸塩) の合成は、通常、還元アミノ化条件下で、3-メトキシフェニルアセトンとアンモニアまたはアミンを反応させることから始まります。 このプロセスは、シアン化ホウ素ナトリウムや炭素担持パラジウムなどの金属触媒の存在下での水素など、さまざまな還元剤によって触媒されます .
工業的製法: 大規模合成の一般的な原則には、還元アミノ化プロセスを最適化して収率と純度を高めることが含まれ、連続フロー反応器や高度な精製技術を使用することも考えられます .
反応の種類:
酸化: 3-メトキシアメフェタミンは、対応するケトンまたはカルボン酸を形成する酸化を受けることができます。
還元: この化合物は、第二アミンを形成するために還元することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物:
酸化: 3-メトキシフェニルアセトンまたは3-メトキシ安息香酸の形成。
還元: 第二アミンの形成。
置換: ハロゲン化誘導体の形成.
4. 科学研究への応用
3-メトキシアメフェタミン (塩酸塩) は、科学研究でいくつかの用途があります。
科学的研究の応用
3-Methoxyamphetamine (hydrochloride) has several applications in scientific research:
生化学分析
Biochemical Properties
It is known that similar compounds can act as potent and selective serotonin releasing agents . This suggests that 1-(3-Methoxyphenyl)propan-2-amine hydrochloride may interact with enzymes, proteins, and other biomolecules involved in serotonin synthesis, release, and reuptake.
Cellular Effects
Given its potential role as a serotonin releasing agent , it could influence cell function by modulating cell signaling pathways related to serotonin. This could impact gene expression and cellular metabolism.
Molecular Mechanism
If it acts as a serotonin releasing agent , it could exert its effects at the molecular level by binding to and activating certain receptors or transporters, leading to increased release of serotonin. This could also result in changes in gene expression related to serotonin signaling.
Metabolic Pathways
Given its potential role as a serotonin releasing agent , it could be involved in pathways related to serotonin synthesis, release, and reuptake.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyamphetamine (hydrochloride) typically involves the reaction of 3-methoxyphenylacetone with ammonia or an amine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon .
Industrial Production Methods: the general principles of large-scale synthesis would involve optimizing the reductive amination process for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: 3-Methoxyamphetamine can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy group on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 3-methoxyphenylacetone or 3-methoxybenzoic acid.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
作用機序
3-メトキシアメフェタミン (塩酸塩) は、セロトニン、ドーパミン、ノルエピネフリンの放出剤として作用することでその効果を発揮します。これらの神経伝達物質の再取り込みトランスポーターに結合して阻害し、シナプス間隙での濃度を上昇させます。 これにより、神経伝達の増強と中枢神経系の刺激が起こります . この化合物は、アドレナリン受容体とも相互作用し、興奮効果に寄与しています .
類似化合物:
4-メトキシアメフェタミン (PMA): 構造は似ていますが、主に選択的なセロトニン放出剤として作用します.
2-メトキシアメフェタミン (OMA): 異なる薬理学的特性を持つ別の位置異性体です.
3-メチルアンフェタミン (3-MA): 構造的に似ていますが、神経伝達物質の放出に対する影響が異なります.
独自性: 3-メトキシアメフェタミン (塩酸塩) は、セロトニン、ドーパミン、ノルエピネフリンのバランスのとれた放出が特徴であり、セロトニンの放出に対してより選択的な4-メトキシアメフェタミンとは異なります . このバランスのとれた放出プロファイルにより、複数の神経伝達物質系に対する複合的な効果を研究するための興味深い化合物となっています。
類似化合物との比較
4-Methoxyamphetamine (PMA): Similar in structure but primarily acts as a selective serotonin releasing agent.
2-Methoxyamphetamine (OMA): Another positional isomer with different pharmacological properties.
3-Methylamphetamine (3-MA): Shares structural similarities but differs in its effects on neurotransmitter release.
Uniqueness: 3-Methoxyamphetamine (hydrochloride) is unique due to its balanced release of serotonin, dopamine, and norepinephrine, unlike 4-Methoxyamphetamine which is more selective for serotonin release . This balanced release profile makes it a compound of interest for studying the combined effects on multiple neurotransmitter systems.
特性
IUPAC Name |
1-(3-methoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)6-9-4-3-5-10(7-9)12-2;/h3-5,7-8H,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZOPEUEYCVTQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35294-10-1 | |
| Record name | 3-Methoxyamphetamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035294101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHOXYAMPHETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU9UK23KHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



